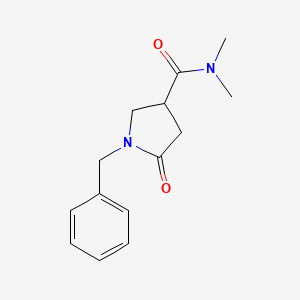![molecular formula C16H11N3O B7418702 4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7418702.png)
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile is a heterocyclic compound that contains a quinoxaline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline moiety imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile typically involves the reaction of quinoxaline derivatives with benzyl cyanide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the benzyl cyanide attacks the quinoxaline derivative, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2-carboxylic acid: Another quinoxaline derivative with potential biological activity.
2,3-Dimethylquinoxaline: Known for its use in the synthesis of various pharmaceuticals.
6-Nitroquinoxaline: Studied for its antimicrobial properties.
Uniqueness
4-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications. Additionally, its potential as an anticancer agent adds to its significance in medicinal chemistry .
Propiedades
IUPAC Name |
4-[(2-oxoquinoxalin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-12-5-7-13(8-6-12)11-19-15-4-2-1-3-14(15)18-10-16(19)20/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQYBRQYWLPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B7418625.png)

![N-(3,5-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7418629.png)
![N-(3-chlorophenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7418636.png)


![3-(4-Chloro-phenyl)-4-(4-fluoro-benzyl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B7418661.png)



![2-[4-(4-chlorobenzoyl)piperidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B7418686.png)
![N-tert-butyl-2-[4-(4-chlorobenzoyl)piperidin-1-yl]acetamide](/img/structure/B7418691.png)

![1-Morpholin-4-yl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone](/img/structure/B7418705.png)
